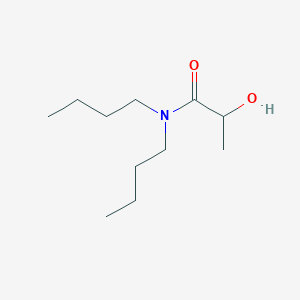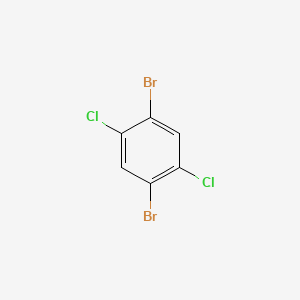
盐酸水飞蓟素
描述
盐酸小檗碱是一种从金印草(Hydrastis canadensis)植物中提取的异喹啉生物碱。该化合物最早于 1851 年由阿尔弗雷德·P·杜兰 发现。 它在历史上因其药用价值而被广泛使用,尤其作为一种止血剂来控制出血 。
科学研究应用
Hydrastine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on various biological systems, including its role as a haemostatic agent.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
盐酸小檗碱主要通过与生物分子相互作用发挥作用。 它通过促进血液凝固和减少出血而作为止血剂 。 该化合物的机制涉及抑制调节血流和凝血形成的某些酶和途径 。
类似化合物:
小檗碱宁: 小檗碱的衍生物,通过其氧化产生.
小檗碱: 金印草中发现的另一种生物碱,以其抗菌特性而闻名.
可待因: 一种密切相关的生物碱,具有类似的止血特性.
盐酸小檗碱的独特性: 盐酸小檗碱因其独特的止血特性及其在传统医学中的历史用途而独一无二。 它控制出血的能力及其作为合成其他重要生物碱的前体使其在研究和工业领域都成为一种有价值的化合物 。
准备方法
合成路线和反应条件: 盐酸小檗碱可以通过水解小檗碱合成,小檗碱天然存在于金印草中 。 合成过程涉及用硝酸对小檗碱进行氧化裂解,生成小檗碱宁,然后可将其转化为盐酸小檗碱 。
工业生产方法: 盐酸小檗碱的工业生产通常涉及从金印草植物中提取小檗碱,然后将其化学转化为盐酸小檗碱。 该过程包括多个纯化步骤,以确保该化合物的纯度和功效 。
化学反应分析
反应类型: 盐酸小檗碱会发生各种化学反应,包括:
氧化: 小檗碱可以被氧化生成小檗碱宁.
还原: 该化合物可以在特定条件下被还原生成不同的衍生物。
取代: 盐酸小檗碱可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化剂: 硝酸通常用于小檗碱的氧化裂解.
还原剂: 可以根据所需产物使用不同的还原剂。
溶剂: 有机溶剂如乙醇和甲醇通常用于这些反应。
主要产物:
小檗碱宁: 通过小檗碱的氧化生成.
各种衍生物: 根据反应条件和所用试剂的不同,可以合成盐酸小檗碱的不同衍生物。
4. 科研应用
盐酸小檗碱在科学研究中具有广泛的应用:
化学: 用作合成其他生物碱和复杂有机分子的前体.
生物学: 研究其对各种生物系统的影响,包括其作为止血剂的作用.
医学: 研究其潜在的治疗用途,尤其是在控制出血方面以及作为抗菌剂.
工业: 用于生产药品以及作为分析化学中的参考标准.
相似化合物的比较
Hydrastinine: A derivative of hydrastine, produced through its oxidation.
Berberine: Another alkaloid found in Hydrastis canadensis, known for its antimicrobial properties.
Cotarnine: A closely related alkaloid with similar haemostatic properties.
Uniqueness of Hydrastine Hydrochloride: Hydrastine hydrochloride is unique due to its specific haemostatic properties and its historical use in traditional medicine. Its ability to control bleeding and its role as a precursor in the synthesis of other important alkaloids make it a valuable compound in both research and industry .
属性
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFHJWLYXILMP-VOMIJIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974771 | |
| Record name | beta-Hydrastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-28-7 | |
| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrastine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005936287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydrastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562PDC2I9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hydrastine Hydrochloride in relation to dopamine biosynthesis?
A1: Hydrastine Hydrochloride primarily acts by inhibiting the activity of Tyrosine Hydroxylase (TH), a key enzyme responsible for catalyzing the conversion of L-tyrosine to L-DOPA, a precursor to dopamine. [, , ] This inhibition leads to a decrease in dopamine content within cells.
Q2: How does the stereochemistry of Hydrastine derivatives influence their effects on dopamine content in PC12 cells?
A2: Research indicates that the stereochemistry of Hydrastine derivatives significantly affects their biological activity. Specifically, (1R,9S)-beta-Hydrastine Hydrochloride and (1R,9S)-beta-Hydrastine exhibit potent inhibitory effects on dopamine content in PC12 cells, while (1S,9R)-beta-Hydrastine and Hydrastine Hydrochloride do not demonstrate this effect. [] This highlights the importance of stereospecificity in the interaction of Hydrastine derivatives with their biological targets.
Q3: Does Hydrastine Hydrochloride affect dopamine biosynthesis through mechanisms other than direct Tyrosine Hydroxylase (TH) inhibition?
A3: Yes, research suggests additional mechanisms might be involved. Hydrastine Hydrochloride has been shown to reduce intracellular calcium ion (Ca2+) concentration. [, ] Since calcium plays a role in various cellular processes, including neurotransmitter release, this reduction could indirectly impact dopamine biosynthesis and release. Additionally, Hydrastine Hydrochloride has been found to inhibit L-type calcium channels and store-operated calcium entry. []
Q4: What is the impact of Hydrastine Hydrochloride on L-DOPA-induced cytotoxicity in PC12 cells?
A4: Studies demonstrate that while Hydrastine Hydrochloride can be cytotoxic at higher concentrations, it significantly enhances L-DOPA-induced cytotoxicity even at non-cytotoxic levels. [] This effect appears to be mediated through apoptosis, as evidenced by morphological changes like chromatin condensation and membrane blebbing. []
Q5: Beyond dopamine, does Hydrastine Hydrochloride interact with other biological pathways or targets?
A5: Research suggests that Hydrastine Hydrochloride might affect melanogenesis, a complex biological process involving the production of melanin. [] While the exact mechanisms are not fully elucidated, this interaction points to a broader biological activity profile for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-(Dimethylamino)phenyl]-2-phenylethanone](/img/structure/B1594065.png)





